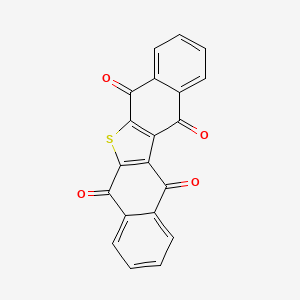

Seriniquinone

Descripción

This compound has been reported in Serinicoccus with data available.

Propiedades

IUPAC Name |

12-thiapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8O4S/c21-15-9-5-1-3-7-11(9)17(23)19-13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)25-19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUWIMAXHCTYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C3C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22200-69-7 | |

| Record name | Seriniquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022200697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Seriniquinone: A Novel Anticancer Agent from Serinicoccus sp.

A Technical Whitepaper on its Discovery, Mechanism of Action, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seriniquinone, a natural product isolated from the marine bacterium Serinicoccus sp., has emerged as a potent and selective anticancer agent, particularly against melanoma.[1][2] This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, and the experimental protocols utilized in its evaluation. A key focus is its unique mode of action, which involves the targeting of dermcidin and the subsequent induction of autophagy and apoptosis in cancer cells.[1][3] Quantitative data on its cytotoxic activity are presented, along with detailed diagrams of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding and further research into this promising therapeutic lead.

Introduction

The relentless pursuit of novel chemotherapeutic agents with unique mechanisms of action is paramount in overcoming the challenges of cancer treatment, including drug resistance.[2] Marine microorganisms represent a vast and largely untapped resource for the discovery of such compounds. This compound (SQ1), a secondary metabolite produced by the Gram-positive marine bacterium Serinicoccus sp., stands out as a significant discovery in this domain. It exhibits potent cytotoxic activity against a range of cancer cell lines, with remarkable selectivity for melanoma. This selectivity, coupled with its novel molecular target, dermcidin (DCD), positions this compound as a promising candidate for the development of new melanoma therapies. This whitepaper will delve into the technical details of this compound's discovery, its biological activity, and the experimental methodologies that have been pivotal in its characterization.

Discovery and Characterization of Serinicoccus sp.

The genus Serinicoccus belongs to the family Ornithinimicrobiaceae within the phylum Actinomycetota. These Gram-positive, strictly aerobic, and moderately halophilic bacteria are found in marine environments. The type species, Serinicoccus marinus, was first isolated from a seawater sample from the East Sea, Korea. The cell wall of Serinicoccus is characterized by the presence of L-ornithine and L-serine in its peptidoglycan. The discovery of this compound originated from the screening of an extract library of novel metabolites from marine bacteria, where an extract from a Serinicoccus sp. (strain CNJ927), isolated from coastal sediments, showed significant cytotoxic activity.

This compound: A Potent Anticancer Agent

Cytotoxic Activity

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines, with particularly high efficacy against melanoma. The half-maximal inhibitory concentration (IC50) values for this compound (SQ1) and its synthetic analogues highlight this selectivity.

| Cell Line | Cancer Type | This compound (SQ1) IC50 (µM) | Reference |

| SK-MEL-19 | Melanoma | 0.06 | |

| MM200 | Melanoma | 1.4 | |

| SK-MEL-28 | Melanoma (BRAF V600E) | 0.3 - 0.6 | |

| SK-MEL-147 | Melanoma (NRAS Q61R) | 0.89 - 1.79 | |

| Malme-3M | Melanoma | 0.06 | |

| MCF7 | Breast Adenocarcinoma | 3.3 | |

| HCT-116 | Colorectal Carcinoma | 1.0 |

Synthetic Analogues

A significant challenge in the preclinical development of this compound is its poor solubility in both aqueous and organic media. To address this, synthetic analogues (SQ2–SQ5) have been developed, some of which exhibit improved solubility and, in some cases, enhanced selectivity for melanoma cells. For instance, analogue SQ2 demonstrated a 30–40-fold greater selectivity for melanoma cells compared to the parent compound.

| Analogue | Melanoma Cell Lines IC50 (µM) | MCF7 & HCT-116 IC50 (µM) | Reference |

| SQ2 | 0.04 - 1.8 | 0.15 - 1.9 | |

| SQ3 | 0.04 - 1.8 | 0.15 - 1.9 | |

| SQ4 | 0.04 - 1.8 | 0.15 - 1.9 | |

| SQ5 | 0.04 - 1.8 | 0.15 - 1.9 |

Mechanism of Action: Targeting Dermcidin and Inducing Cell Death

This compound's unique mechanism of action distinguishes it from many conventional chemotherapeutics. It directly targets the small protein dermcidin (DCD), a pro-survival factor that is overexpressed in several cancers, including melanoma.

Cellular Uptake and Localization

Upon entering the cell, this compound, which is inherently fluorescent, initially localizes to the endoplasmic reticulum (ER) within an hour of treatment. Subsequently, over a period of 3 to 6 hours, it transitions into forming autophagosomes.

Induction of Autophagy and Apoptosis

The interaction of this compound with dermcidin triggers a cascade of events leading to programmed cell death through two distinct but interconnected pathways: autophagy and apoptosis.

-

Autophagy: this compound treatment leads to an increase in the levels of LC3A-II and LC3B-II, key markers of autophagosome formation. This indicates the induction of autophagic processes.

-

Apoptosis: The cell death process initiated by this compound culminates in apoptosis, specifically through a caspase-9-dependent pathway. This is evidenced by the cleavage of caspases-3, -7, and -9, as well as poly(ADP-ribose) polymerase (PARP).

The interplay between autophagy and apoptosis in response to this compound treatment is complex and appears to be cell-type dependent. For instance, in BRAF-mutated melanoma cells, the inhibition of autophagy sensitizes the cells to this compound-induced death, whereas the opposite effect is observed in NRAS-mutated cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound.

Isolation of this compound from Serinicoccus sp.

-

Cultivation: A culture of Serinicoccus sp. strain CNJ927 is grown in a seawater-based nutrient medium.

-

Extraction: The whole culture broth is subjected to organic extraction to yield a crude extract.

-

Purification: The crude extract is then purified using chromatographic techniques to isolate this compound. The yield from culture broths is approximately 0.067 mg/L.

Cell Viability and Cytotoxicity Assays

-

Cell Culture: Human cancer cell lines (e.g., SK-MEL-28, HCT-116) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or its analogues for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Viability Assessment: Cell viability is determined using methods such as the MTT assay or Trypan blue exclusion.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis for Apoptosis and Autophagy Markers

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against key proteins involved in autophagy (e.g., LC3A/B) and apoptosis (e.g., cleaved caspases-3, -7, -9, and cleaved PARP).

-

Detection: A secondary antibody conjugated to a detection enzyme is used, and the protein bands are visualized. Actin is often used as a loading control.

Target Identification via Immunoaffinity Precipitation

-

Probe Synthesis: A fluorescently labeled this compound probe is synthesized.

-

Lysate Treatment: Cell lysates are treated with the immunoaffinity (IAF) probe.

-

Immunoprecipitation: An antibody against the fluorescent tag is used to immunoprecipitate the probe along with any bound proteins.

-

Protein Identification: The precipitated proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry (LC-MS/MS). Through this method, dermcidin was identified as a primary target of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of marine natural products drug discovery. Its potent and selective activity against melanoma, coupled with its novel mechanism of action targeting dermcidin, underscores its therapeutic potential. The induction of both autophagy and apoptosis highlights a complex cellular response that warrants further investigation. While challenges related to solubility have been partially addressed through the synthesis of analogues, further optimization is necessary for in vivo studies and potential clinical translation. Future research should focus on detailed pharmacokinetic and pharmacodynamic profiling of optimized this compound analogues, as well as exploring the full potential of dermcidin as a therapeutic target and a biomarker for patient selection. The in-depth understanding of this compound's biology provided in this whitepaper aims to catalyze these future endeavors.

References

Seriniquinone: A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Biological Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seriniquinone is a potent, melanoma-selective anticancer agent originally isolated from a rare marine bacterium of the genus Serinicoccus.[1] Its unique chemical structure and novel mechanism of action, targeting the cancer-protective protein dermcidin, have positioned it as a promising pharmacophore in the development of new cancer therapies.[1][2] This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of this compound, presenting key data and experimental protocols for researchers in the field.

Chemical Structure and Properties

This compound is a polycyclic aromatic compound with a core structure of dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone.[1] Its planar and highly conjugated system is responsible for its characteristic yellow to orange color and inherent fluorescence, a property that has been leveraged in cellular localization studies.[3]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₈O₄S | |

| Molecular Weight | 344.34 g/mol | |

| CAS Number | 22200-69-7 | |

| IUPAC Name | Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetrone | |

| Appearance | Yellow to orange solid | |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | |

| SMILES | O=C1C2=CC=CC=C2C(=O)C3=C1SC4=C3C(=O)C5=CC=CC=C5C4=O |

Synthesis of this compound

The total synthesis of this compound has been accomplished, confirming its structure and providing a scalable route for the production of analogues for structure-activity relationship (SAR) studies. A general and concise four-step synthetic approach has been established.

General Synthetic Workflow

The synthesis of the this compound core generally involves the following key transformations:

Caption: General four-step synthetic workflow for the this compound core.

Experimental Protocols

A gram-scale synthesis for a key intermediate of this compound analogues has been reported, providing a practical route for producing these compounds in larger quantities.

Synthesis of a Methoxy-Substituted Dichloride Intermediate:

-

Preparation of 6-methoxy-1,2-dihydronaphthalene: 6-methoxy-1-tetralone is converted to its corresponding dihydronaphthalene derivative in a two-step sequence, achieving an 82% yield.

-

Oxidation and Coupling: The dihydronaphthalene intermediate is oxidized with O₂ in a mixture of tBuOK/tBuOH. The resulting product is then directly coupled with 2,3-dichloronaphthalene-1,4-dione.

-

Chlorination and Purification: The crude coupling product undergoes chlorination to yield the dichloride intermediate. This product is then purified by flash chromatography. In a reported batch, 16.3 g of the dihydronaphthalene starting material was converted to 27.7 g (63% yield) of the final dichloride product.

Final Thiophene Ring Formation:

-

The dichloride intermediate is treated with sodium sulfide (Na₂S) in aqueous tetrahydrofuran (THF) at room temperature to form the central thiophene ring, yielding the this compound analogue.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines, with a particular selectivity for melanoma. Its mechanism of action is distinct from many conventional chemotherapeutics and involves the induction of autophagy followed by apoptosis.

Signaling Pathway of this compound-Induced Cell Death

The binding of this compound to dermcidin initiates a cascade of cellular events culminating in apoptotic cell death.

Caption: Signaling pathway of this compound-induced cell death.

Upon entering a cancer cell, this compound localizes to the endoplasmic reticulum within an hour. It then binds to its molecular target, dermcidin. This interaction triggers the formation of autophagosomes, leading to autophagocytosis. Ultimately, this process culminates in the activation of a caspase-9-dependent apoptotic pathway, characterized by the cleavage of caspases-3 and -7, and poly(ADP-ribose) polymerase (PARP), leading to programmed cell death.

Quantitative Data: Cytotoxicity of this compound and Analogues

The cytotoxic activity of this compound and its synthetic analogues has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potent and selective nature of these compounds.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| This compound (SQ1) | SK-MEL-19 | Melanoma | 0.06 | |

| Malme-3M | Melanoma | 0.06 | ||

| SK-MEL-28 (BRAF V600E) | Melanoma | 0.3 - 0.6 | ||

| SK-MEL-147 (NRAS Q61R) | Melanoma | 0.89 - 1.79 | ||

| HCT-116 | Colorectal Carcinoma | ~1.0 | ||

| MCF7 | Breast Adenocarcinoma | 3.3 | ||

| Analogue SQ2 | SK-MEL-28 (BRAF V600E) | Melanoma | 0.05 - 0.1 | |

| SK-MEL-147 (NRAS Q61R) | Melanoma | 0.63 - 1.26 | ||

| Phenol Analogue 23 | Malme-3M | Melanoma | 0.045 | |

| SK-MEL-28 | Melanoma | 0.032 | ||

| HCT-116 | Colorectal Carcinoma | 0.065 | ||

| Carbamate Analogue 24 | Malme-3M | Melanoma | 0.021 | |

| SK-MEL-28 | Melanoma | 0.034 | ||

| HCT-116 | Colorectal Carcinoma | 0.046 |

Conclusion

This compound represents a compelling lead compound for the development of novel anticancer therapeutics, particularly for melanoma. Its well-defined chemical structure, established synthetic routes, and unique biological mechanism provide a solid foundation for further medicinal chemistry efforts. The development of more soluble and potent analogues continues to be an active area of research, with the goal of translating this promising natural product into a clinically effective drug. This guide provides a comprehensive resource for researchers aiming to contribute to the advancement of this compound-based cancer therapies.

References

An In-depth Technical Guide to Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone (Seriniquinone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone, also known as Seriniquinone, is a potent and selective anti-cancer agent with significant therapeutic potential, particularly in the context of melanoma.[1][2] Originally isolated from the marine bacterium Serinicoccus sp., this molecule has garnered considerable interest due to its unique mechanism of action, which involves the induction of autophagocytosis and apoptosis through the targeting of the cancer-protective protein dermcidin.[1][2] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, spectral data, and detailed biological activities, to support ongoing research and drug development efforts.

Core Properties and Data

This compound is a polycyclic aromatic quinone with a thiophene core. Its rigid, planar structure is responsible for its distinct physicochemical and biological properties.

Physicochemical Properties

This compound is a yellow to orange solid.[1] Its solubility profile is characterized by good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and insolubility in water. This limited aqueous solubility is a key consideration for its formulation and delivery in biological systems.

| Property | Data | Reference |

| Molecular Formula | C₂₀H₈O₄S | |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in DMSO (10 mg/ml) and DMF (15 mg/ml); Insoluble in water | |

| Stability | Stable for at least 1 year at -20°C (solid); Stock solutions stable for at least 3 months at -20°C |

Note: Specific quantitative data for melting point, boiling point, and density were not available in the reviewed literature.

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic methods.

1.2.1. NMR Spectroscopy While detailed peak lists were not available in the reviewed literature, key 1H-1H COSY and heteronuclear multiple-bond correlation (HMBC) spectroscopy correlations have been used to confirm the structure of this compound.

1.2.2. Mass Spectrometry Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been employed to study the fragmentation of protonated this compound. The analysis revealed a high stability of the protonated molecule under collision-induced dissociation (CID) conditions, with fragmentation occurring through two competitive pathways.

1.2.3. UV-Vis Spectroscopy this compound exhibits fluorescence, a property that has been utilized in cellular localization studies.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maxima | 250, 289, 342 | |

| Emission Range | 490 - 680 |

Note: Detailed FT-IR spectral data was not available in the reviewed literature.

Synthesis

A synthetic route to this compound has been established, enabling the production of the natural product and its analogs for further study.

Synthetic Workflow

The synthesis of this compound is a multi-step process that involves the construction of the dinaphthothiophene tetraone core. While a detailed, step-by-step protocol with specific reagent quantities and reaction conditions is not fully detailed in the available literature, a general workflow can be outlined. The synthesis begins with the conversion of 6-methoxy-1-tetralone and proceeds through several intermediates.

Caption: High-level synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a potent cytotoxic agent with notable selectivity for melanoma cell lines. Its mechanism of action is distinct from many conventional chemotherapeutics and involves the induction of programmed cell death through a multi-faceted process.

Cellular Localization and Activity

Upon cellular uptake, this compound localizes to the endoplasmic reticulum (ER). This is followed by the induction of cell death, which is marked by the activation of autophagocytosis within approximately 3 hours of treatment. The process culminates in apoptosis mediated by a caspase-9-dependent pathway.

Molecular Target: Dermcidin (DCD)

A key discovery in understanding the mechanism of this compound is the identification of its molecular target as the small protein, dermcidin (DCD). Dermcidin is recognized as a cancer-protective protein, and this compound is the first small molecule identified to target it. The interaction between this compound and DCD is a critical event leading to the observed cytotoxic effects.

Signaling Pathway

The proposed signaling pathway for this compound's activity involves its initial interaction with the ER, leading to cellular stress and the initiation of autophagy. Concurrently, its binding to dermcidin disrupts the pro-survival functions of this protein, ultimately triggering the intrinsic apoptotic pathway via caspase-9 activation.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Plating: Plate cells (e.g., melanoma cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Expose the cells to serial dilutions of this compound (typically ranging from 0.00032 to 5.0 µM) for 24, 48, and 72 hours. A vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin) should be included.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Autophagy Detection (Western Blot)

The induction of autophagy can be confirmed by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3).

Protocol:

-

Cell Treatment: Treat cells (e.g., HCT-116) with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against LC3A and LC3B, followed by incubation with a corresponding secondary antibody. An antibody against a housekeeping protein (e.g., actin) should be used as a loading control.

-

Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the levels of the lipidated form of LC3 (LC3-II) is indicative of an increase in autophagosome formation.

Caspase-9 Activity Assay (Colorimetric Assay)

The activity of caspase-9, a key initiator of apoptosis, can be measured using a colorimetric assay.

Protocol:

-

Cell Lysate Preparation: Treat cells with this compound to induce apoptosis. Collect the cells and prepare cell lysates according to the assay kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the cell lysate to the reaction buffer containing the caspase-9 substrate, LEHD-pNA (N-acetyl-Leu-Glu-His-Asp-p-nitroanilide).

-

Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-9, which releases the chromophore p-nitroanilide (pNA).

-

Absorbance Measurement: Measure the absorbance of the released pNA at 400 or 405 nm using a microplate reader.

-

Data Analysis: The increase in absorbance is proportional to the caspase-9 activity in the sample.

Conclusion

Dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone (this compound) represents a promising new pharmacophore in the field of oncology, particularly for the treatment of melanoma. Its unique mechanism of action, centered on the targeting of dermcidin and the subsequent induction of autophagy and apoptosis, sets it apart from many existing anticancer agents. While its poor aqueous solubility presents a challenge for clinical development, ongoing research into the synthesis of more soluble analogs and the development of novel drug delivery systems holds promise for translating this potent molecule into a therapeutic reality. This technical guide provides a foundational resource for researchers dedicated to exploring the full potential of this compound and its derivatives.

References

Seriniquinone's Mechanism of Action in Melanoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms through which seriniquinone, a marine-derived natural product, exerts its selective cytotoxic effects on melanoma cells. It details the compound's primary molecular target, the signaling pathways it modulates, and its impact on cell fate, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Targeting Dermcidin to Induce Concurrent Autophagy and Apoptosis

This compound (SQ1), isolated from the marine bacterium Serinicoccus sp., demonstrates potent and selective activity against melanoma cell lines.[1][2][3] Its unique mode of action circumvents pathways commonly associated with drug resistance, such as those involving BRAF and NRAS mutations.[1][4] The core mechanism involves a dual induction of autophagic processes and programmed cell death, initiated by the compound's interaction with the pro-survival protein, dermcidin (DCD).

Upon entering a melanoma cell, this compound rapidly localizes within the endoplasmic reticulum (ER) within one hour. By the six-hour mark, the compound transitions into forming autophagosomes, signaling the initiation of autophagy. This process occurs concurrently with the activation of an intrinsic, caspase-9-dependent apoptotic cascade. This dual-pathway induction ultimately leads to comprehensive and efficient cell death.

The primary molecular target of this compound has been identified as dermcidin (DCD), a protein associated with cancer cell survival. DCD is believed to protect cancer cells by forming disulfide-based conjugations with proteins that would otherwise trigger apoptosis. This compound's interaction with DCD disrupts this protective function, leading to increased DCD expression and initiating the cell death cascade.

Impact on Cell Cycle Progression

In addition to inducing cell death, this compound effectively halts cellular proliferation by arresting cells in the S and G2 phases of the cell cycle. Flow cytometry analyses of treated cells show a significant increase in the population of cells with subdiploid DNA content, which is indicative of the DNA fragmentation that occurs during late-stage apoptosis. This blockade prevents damaged cells from re-entering the cell cycle, ensuring the elimination of the cancerous population.

Efficacy Across Melanoma Genotypes

A significant feature of this compound is its effectiveness against melanoma cells regardless of their driver mutations. Melanomas frequently harbor mutations in the MAPK pathway, most commonly BRAFV600E or NRASQ61R. While targeted therapies exist for BRAF-mutated melanoma, resistance often develops. This compound and its analogues are cytotoxic to cells with either of these mutations, suggesting its novel mechanism of action can bypass common resistance pathways.

Interestingly, the interplay with autophagy appears to be mutation-dependent. The combination of this compound with an autophagy inhibitor sensitizes BRAF-mutant cells to treatment, whereas it confers resistance in NRAS-mutant cells. This suggests that while the compound is broadly effective, its use in combination therapies may be tailored based on the tumor's genetic background.

Quantitative Data: Cytotoxicity

This compound (SQ1) and its synthetic analogues exhibit potent cytotoxicity against a panel of melanoma cell lines, with greater selectivity for melanoma compared to other cancer types or non-tumorigenic cells. The analogue SQ2, for instance, shows a 30-40-fold greater selectivity for melanoma cells and has improved solubility.

| Compound | Cell Line | Genotype | IC₅₀ (µM) at 72h | Cell Type | Reference |

| SQ1 | SK-MEL-19 | BRAFV600E | 0.06 | Melanoma | |

| SQ1 | SK-MEL-28 | BRAFV600E | ~0.6 | Melanoma | |

| SQ1 | SK-MEL-147 | NRASQ61R | ~0.5 | Melanoma | |

| SQ1 | MM200 | BRAFV600E | 1.4 | Melanoma | |

| SQ1 | Malme-3M | BRAFV600E | 0.06 | Melanoma | |

| SQ1 | MCF7 | - | 3.3 | Breast Adenocarcinoma | |

| SQ1 | HCT-116 | - | 1.0 | Colorectal Carcinoma | |

| SQ1 | MRC-5 | - | 0.6 | Non-tumor Fibroblast | |

| SQ2 | SK-MEL-28 | BRAFV600E | ~0.3 | Melanoma | |

| SQ2 | SK-MEL-147 | NRASQ61R | ~0.2 | Melanoma |

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate this compound's mechanism of action.

General Experimental Workflow

A typical workflow to assess the biological activity of this compound involves parallel assays stemming from a common pool of treated cells. This ensures that data from viability, protein expression, and cell cycle analyses are comparable.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate melanoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Aspirate the medium and add fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.

Protein Expression (Western Blotting)

This technique is used to detect and quantify specific proteins related to apoptosis and autophagy.

-

Cell Lysis: Treat cells cultured in larger plates (e.g., 6-well plates) with this compound. After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PARP-1, cleaved PARP-1, Caspase-3, LC3B, p62) and a loading control (e.g., α-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Quantify band intensities using software (e.g., ImageJ) and normalize to the loading control.

Cell Cycle and Apoptosis Analysis (Flow Cytometry)

This method quantifies DNA content to analyze cell cycle distribution and identify apoptotic cells.

-

Cell Preparation: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the stained cells on a flow cytometer, exciting the dye with a laser and collecting the emission fluorescence.

-

Analysis: Gate the cell population to exclude debris and doublets. Analyze the resulting histogram of DNA content. The G1, S, and G2/M populations will have distinct fluorescence intensities. Apoptotic cells will appear as a "sub-G1" peak due to DNA fragmentation.

References

- 1. Seriniquinones as Therapeutic Leads for Treatment of BRAF and NRAS Mutant Melanomas [mdpi.com]

- 2. This compound, a selective anticancer agent, induces cell death by autophagocytosis, targeting the cancer-protective protein dermcidin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seriniquinones as Therapeutic Leads for Treatment of BRAF and NRAS Mutant Melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Development of Seriniquinones as Selective Dermcidin Modulators for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Seriniquinone: A Selective Anticancer Agent Targeting Dermcidin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Seriniquinone, a natural product isolated from the marine bacterium Serinicoccus, has emerged as a promising selective anticancer agent, particularly against melanoma.[1][2] Its unique mechanism of action, centered on the novel molecular target dermcidin (DCD), distinguishes it from many conventional chemotherapeutics and presents a new avenue for cancer therapy.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its associated signaling pathways and experimental workflows.

Introduction

The discovery of novel anticancer agents with selective toxicity towards cancer cells remains a critical goal in oncology research. Natural products have historically been a rich source of such compounds.[1] this compound, a dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone, has demonstrated potent and selective cytotoxic activity against a range of cancer cell lines, with a particular efficacy against melanoma. This selectivity, coupled with its unique mode of action, has prompted significant interest in its development as a therapeutic lead.

Mechanism of Action

This compound's anticancer activity is initiated by its entry into the cell and localization within the endoplasmic reticulum. The primary molecular target of this compound has been identified as dermcidin (DCD), a protein implicated in the survival and proliferation of cancer cells. By binding to DCD, this compound triggers a cascade of cellular events, leading to cell death through a combination of autophagocytosis and apoptosis.

The process begins with the induction of autophagocytosis, characterized by an increase in the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) isoforms, specifically the conversion of LC3-I to LC3-II. This is followed by the activation of a caspase-9 dependent apoptotic pathway, evidenced by the cleavage of caspase-9 and downstream executioner caspases, such as caspase-3 and caspase-7. The cleavage of poly(ADP-ribose) polymerase (PARP) is a final hallmark of this apoptotic cascade.

dot

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of this compound and its synthetic analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the tables below.

Table 1: IC50 Values of this compound (SQ1) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-MEL-19 | Melanoma | 0.06 | |

| Malme-3M | Melanoma | 0.05 | |

| SK-MEL-28 | Melanoma | 0.36 | |

| MM200 | Melanoma | 1.4 | |

| HCT-116 | Colorectal Carcinoma | 1.0 - 1.29 | |

| MCF7 | Breast Adenocarcinoma | 3.3 |

Table 2: IC50 Values of this compound Analogues

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| SQ2 | SK-MEL-28 | Melanoma | 0.04 - 1.11 | |

| SQ3 | SK-MEL-28 | Melanoma | 0.15 - 2.03 | |

| SQ4 | SK-MEL-28 | Melanoma | 0.15 - 4.30 | |

| SQ5 | SK-MEL-28 | Melanoma | 0.15 - 1.9 | |

| Analogue 23 | Malme-3M | Melanoma | Similar to SQ1 | |

| Analogue 24 | Malme-3M | Melanoma | Similar to SQ1 | |

| Analogue 25 | Malme-3M | Melanoma | Similar to SQ1 | |

| Probe 15 | HCT-116 | Colorectal Carcinoma | 0.25 |

Note: IC50 values can vary depending on the experimental conditions, such as exposure time.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the anticancer effects of this compound.

Cell Viability Assays (MTT/MTS)

These colorimetric assays are used to assess the metabolic activity of cells as an indicator of cell viability.

dot

Protocol:

-

Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or its analogues. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition:

-

MTT Assay: Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.

-

MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.

-

-

Solubilization (MTT Assay only): Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Apoptosis and Autophagy Markers

Western blotting is employed to detect and quantify specific proteins involved in the apoptotic and autophagic pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-9, cleaved caspase-3, cleaved PARP, LC3B, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence and Confocal Microscopy

This technique is used to visualize the subcellular localization of this compound and the formation of autophagosomes.

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a culture dish.

-

Treatment: Treat the cells with this compound for various time points.

-

Fixation and Permeabilization: Fix the cells with a fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent (e.g., 0.1% Triton X-100).

-

Staining:

-

To visualize autophagosomes, incubate with an anti-LC3B antibody followed by a fluorescently labeled secondary antibody.

-

Counterstain with a nuclear stain (e.g., DAPI) and/or an endoplasmic reticulum stain.

-

-

Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal microscope. This compound's inherent fluorescence can also be directly observed.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of experimental observations that led to the elucidation of this compound's mechanism of action.

dot

Conclusion and Future Directions

This compound represents a novel class of selective anticancer agents with a well-defined mechanism of action targeting dermcidin. Its ability to induce both autophagocytosis and apoptosis makes it a compelling candidate for further preclinical and clinical development, particularly for melanoma. The development of synthetic analogues with improved solubility and comparable or enhanced activity addresses some of the initial challenges associated with the parent compound.

Future research should focus on:

-

In-depth in vivo studies to evaluate the efficacy and safety of this compound and its analogues in animal models of melanoma and other cancers.

-

Further elucidation of the downstream signaling events following dermcidin binding.

-

Exploration of combination therapies with other anticancer agents to potentially enhance efficacy and overcome drug resistance.

-

Investigation of dermcidin as a potential biomarker for predicting patient response to this compound-based therapies.

References

Seriniquinone: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seriniquinone is a marine-derived natural product isolated from a Gram-positive bacterium of the rare genus Serinicoccus.[1] This symmetrical dimeric naphthoquinone has garnered significant attention in the scientific community for its potent and selective anticancer properties, particularly against melanoma cell lines.[1][2] Its novel mechanism of action, which involves the targeting of a protein not previously modulated by small molecules, presents a promising new avenue for cancer therapeutic development. This technical guide provides a comprehensive overview of the known biological activities of this compound, its mechanism of action, and the experimental protocols used to elucidate these properties.

Anticancer Activity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with remarkable selectivity for melanoma.[1][3] Its efficacy has been evaluated in the National Cancer Institute's 60-cell line screen (NCI-60), where it demonstrated a distinct pattern of activity, particularly against melanoma cells. The half-maximal inhibitory concentration (IC50) values for this compound and several of its synthetic analogues have been determined against various cancer cell lines, highlighting the potential for structure-activity relationship (SAR) studies to improve its pharmacological properties.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of this compound (SQ1) and its key analogues against a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound (SQ1) | Malme-3M | Melanoma | 0.05 | |

| SK-MEL-28 | Melanoma | 0.36 | ||

| SK-MEL-19 | Melanoma | 0.06 | ||

| MM200 | Melanoma | 1.4 | ||

| HCT-116 | Colorectal Carcinoma | 1.0 - 1.29 | ||

| MCF7 | Breast Adenocarcinoma | 3.3 | ||

| Analogue SQ2 | SK-MEL-28 | Melanoma | 0.05 - 0.1 | |

| SK-MEL-147 | Melanoma | 0.63 - 1.26 | ||

| HCT-116 | Colorectal Carcinoma | 0.15 | ||

| MCF7 | Breast Adenocarcinoma | 0.19 | ||

| Analogue 23 | Malme-3M | Melanoma | 0.04 | |

| SK-MEL-28 | Melanoma | 0.22 | ||

| HCT-116 | Colorectal Carcinoma | 0.98 | ||

| Analogue 24 | Malme-3M | Melanoma | 0.04 | |

| SK-MEL-28 | Melanoma | 0.25 | ||

| HCT-116 | Colorectal Carcinoma | 1.05 | ||

| Analogue 25 | Malme-3M | Melanoma | 0.05 | |

| SK-MEL-28 | Melanoma | 0.44 | ||

| HCT-116 | Colorectal Carcinoma | 1.97 |

Mechanism of Action

This compound's anticancer activity is attributed to a unique mechanism of action that culminates in programmed cell death. The key molecular target of this compound has been identified as the protein dermcidin (DCD). DCD is a "pro-survival" peptide that is overexpressed in several cancers and is thought to protect cancer cells from apoptosis.

The proposed signaling pathway initiated by this compound is as follows:

-

Cellular Uptake and Localization : this compound, being inherently fluorescent, has been observed to rapidly enter cancer cells and initially localize within the endoplasmic reticulum (ER).

-

Target Engagement : this compound directly binds to and modulates the function of dermcidin (DCD).

-

Induction of Autophagy : Following localization to the ER, this compound transitions to forming autophagosomes. This initiates a process of cytotoxic autophagy, which is confirmed by the conversion of LC3-I to LC3-II, key markers of autophagosome formation.

-

Apoptosis Induction : The autophagic process triggered by this compound ultimately leads to apoptosis. This is mediated through a caspase-9-dependent pathway, evidenced by the cleavage and activation of caspase-9, followed by the cleavage of downstream effector caspases-3 and -7, and the cleavage of poly(ADP-ribose) polymerase (PARP).

Signaling Pathway Diagram

Experimental Protocols

The biological activities of this compound have been characterized through a series of key experiments. The detailed methodologies for these are outlined below.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to determine the IC50 values of this compound and its analogues.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a range of concentrations of this compound (or its analogues), typically from 10 nM to 100 µM, for a period of 48 to 72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition : After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plates are then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization : The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for MTT Assay

Western Blotting for Autophagy and Apoptosis Markers

This technique is used to detect changes in the expression and cleavage of key proteins involved in autophagy and apoptosis.

-

Cell Lysis : Cells treated with this compound are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE : Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific for LC3, cleaved caspase-9, cleaved caspase-3, and cleaved PARP. An antibody for a housekeeping protein like actin or GAPDH is used as a loading control.

-

Secondary Antibody Incubation : The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation for Target Identification

This method was used to identify dermcidin as the protein target of this compound.

-

Probe Synthesis : A this compound analogue is synthesized with a tag (e.g., an immunofluorescent probe) that can be recognized by a specific antibody.

-

Cell Lysate Preparation : HCT-116 cells are lysed, and the lysate is pre-cleared with protein A/G agarose beads.

-

Probe Incubation : The pre-cleared lysate is incubated with the tagged this compound probe for several hours at 4°C.

-

Immunoprecipitation : An antibody against the tag is added to the lysate, followed by protein A/G agarose beads to pull down the antibody-probe-protein complex.

-

Washing and Elution : The beads are washed multiple times to remove non-specific binding proteins, and the bound proteins are then eluted.

-

Analysis : The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry (LC-MS/MS).

Antibacterial Activity

While the molecular structure of this compound belongs to the quinone class of compounds, which are known to possess antimicrobial properties, there is currently no published data specifically detailing the antibacterial activity of this compound. The primary focus of research on this natural product has been its potent anticancer effects. Its target, dermcidin, is derived from a protein that is cleaved into antimicrobial peptides on the skin, but this does not directly confer antibacterial activity to this compound itself. Further research is required to investigate and quantify any potential antibacterial or antifungal properties of this compound.

Conclusion

This compound is a promising natural product with a unique and potent anticancer activity, particularly against melanoma. Its mechanism of action, involving the targeting of dermcidin to induce a cascade of autophagy and apoptosis, represents a novel strategy for cancer therapy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and its analogues. While its antibacterial properties remain unexplored, the significant cytotoxic profile of this compound warrants further preclinical and clinical development as a potential next-generation anticancer agent.

References

Seriniquinone's Targeted Modulation of Dermcidin: A Technical Guide for Drug Discovery

For Immediate Release

This technical whitepaper provides an in-depth analysis of the marine natural product seriniquinone and its unique interaction with the dermcidin (DCD) protein. It is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutics, particularly for melanoma. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core signaling pathways and workflows.

Executive Summary

This compound, a potent and selective anti-melanoma agent isolated from the marine bacterium Serinicoccus, represents a novel class of anti-cancer compounds.[1][2] Its unique mode of action is centered on the direct targeting of dermcidin, a protein with a dual role in innate immunity and cancer cell survival.[1][2][3] Upon entering a cancer cell, this compound localizes to the endoplasmic reticulum and subsequently induces a cascade of events beginning with autophagocytosis and culminating in caspase-9-dependent apoptosis. The expression level of dermcidin within tumor cells directly correlates with the cytotoxic activity of this compound, highlighting its potential as both a therapeutic target and a biomarker for patient selection.

The Target: Dermcidin (DCD)

Dermcidin is a 110-amino acid precursor protein encoded by the DCD gene. It is proteolytically processed into various peptides with distinct biological functions. While initially identified for its role in innate immunity as an antimicrobial peptide secreted in sweat, dermcidin has emerged as a significant factor in oncology. In several cancers, including melanoma, breast, and prostate cancer, dermcidin acts as a "pro-survival" peptide, protecting tumor cells from apoptosis. This oncogenic role makes dermcidin a compelling and novel target for cancer therapy.

The Modulator: this compound

Discovered during a screening of marine bacterial extracts, this compound (dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone) exhibited remarkable in vitro activity and selectivity against melanoma cell lines in the National Cancer Institute's 60-cell line screen. Its planar, polycyclic structure is synthetically accessible, allowing for the generation of analogues with improved solubility and potentially enhanced therapeutic indices. Unlike many quinone-containing compounds, this compound does not appear to function through DNA intercalation or significant redox activity.

Mechanism of Action: Targeting Dermcidin to Induce Cell Death

The interaction between this compound and dermcidin is the critical event initiating a cytotoxic cascade within cancer cells.

-

Cellular Entry and Localization : this compound, which is inherently fluorescent, rapidly enters cancer cells. Within an hour of exposure, it localizes within the endoplasmic reticulum (ER).

-

Induction of Autophagy : Following ER localization, this compound transitions to forming autophagosomes. This is evidenced by the conversion of LC3A-I to LC3A-II and LC3B-I to LC3B-II, key markers of autophagosome formation.

-

Apoptotic Termination : The process of autophagocytosis induced by this compound is cytotoxic and ultimately leads to apoptosis. This is characterized by the cleavage of caspase-9, followed by the cleavage of effector caspases-3 and -7, and poly (ADP-ribose) polymerase (PARP).

The direct binding of this compound to dermcidin has been confirmed through immunoaffinity techniques. This interaction appears to disrupt the pro-survival function of dermcidin, possibly by interfering with its ability to form disulfide-based conjugations with other proteins that would normally be involved in apoptosis.

Figure 1. Proposed signaling pathway of this compound-induced cell death.

Quantitative Data

The cytotoxic activity of this compound and its analogues has been evaluated across various cancer cell lines. The data highlights its potent and selective effect on melanoma cells.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| This compound (SQ1) | Malme-3M | Melanoma | 0.06 | |

| SK-MEL-19 | Melanoma | 0.06 | ||

| SK-MEL-28 (BRAFV600E) | Melanoma | 0.06-0.15 | ||

| SK-MEL-147 (NRASQ61R) | Melanoma | 0.04-1.8 | ||

| MM200 | Melanoma | 1.4 | ||

| HCT-116 | Colon Carcinoma | 1.0 | ||

| MCF7 | Breast Adenocarcinoma | 3.3 | ||

| Analogue SQ2 | SK-MEL-28 (BRAFV600E) | Melanoma | 0.04-1.8 | |

| SK-MEL-147 (NRASQ61R) | Melanoma | 0.04-1.8 | ||

| DCD-1L Peptide | MRSA | Bacteria | IC₉₅: ~6.5 (30 µg/mL) |

Table 1: Summary of In Vitro Activity Data. IC₅₀/IC₉₅ values represent the concentration required to inhibit 50%/95% of cell growth or viability.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cancer cell viability.

-

Cell Plating : Seed cancer cells (e.g., Malme-3M, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment : Prepare serial dilutions of this compound in growth medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation : Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Target Identification via Immunoaffinity Fluorescent (IAF) Pulldown

This method is used to identify the direct binding partners of this compound.

-

Probe Synthesis : Synthesize an IAF probe by chemically modifying this compound to include a linker and a fluorescent tag or affinity handle (e.g., biotin) without disrupting its core bioactive structure.

-

Cell Lysate Preparation : Grow cells (e.g., HCT-116) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

-

Probe Incubation : Incubate the cell lysate with the this compound IAF probe for several hours at 4°C with gentle rotation.

-

Affinity Capture : Add streptavidin-coated magnetic beads (for a biotinylated probe) to the lysate and incubate for 1-2 hours at 4°C to capture the probe and any bound proteins.

-

Washing : Pellet the beads using a magnetic stand and wash them multiple times with lysis buffer to remove non-specific binders.

-

Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis : Separate the eluted proteins by SDS-PAGE. Visualize the proteins using silver staining or Coomassie blue. Excise specific bands of interest for identification by LC-MS/MS.

Figure 2. Workflow for identifying this compound's target protein.

Assessment of Autophagy and Apoptosis (Western Blot)

This protocol detects key protein markers to confirm the induction of autophagy and apoptosis.

-

Cell Treatment and Lysis : Treat cells with this compound at various concentrations and time points. Harvest the cells, wash with PBS, and lyse in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Autophagy : anti-LC3B (to detect conversion to LC3B-II).

-

Apoptosis : anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP.

-

Loading Control : anti-β-actin or anti-GAPDH.

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis : Quantify band intensities relative to the loading control to determine changes in protein expression or cleavage.

Conclusion and Future Directions

This compound's unique mechanism of targeting the pro-survival protein dermcidin to induce cytotoxic autophagy and apoptosis in melanoma cells presents a significant opportunity for the development of a new class of anticancer drugs. Its selectivity for melanoma and the potential for dermcidin to serve as a predictive biomarker are particularly compelling. Future research should focus on elucidating the precise molecular interactions between this compound and dermcidin, further exploring the downstream signaling events, and advancing optimized this compound analogues into preclinical and clinical development. The synthesis of more soluble and potent derivatives is a critical next step to realizing the therapeutic potential of this novel pharmacophore.

References

Seriniquinone-Induced Autophagocytosis and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seriniquinone, a marine-derived natural product, has emerged as a potent and selective anti-cancer agent, particularly against melanoma cell lines. Its mechanism of action involves the induction of two distinct but interconnected cell death pathways: autophagocytosis and apoptosis. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and the underlying signaling pathways associated with this compound's cytotoxic effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the intricate signaling network is visualized to facilitate a comprehensive understanding for researchers in oncology and drug development.

Core Mechanism of Action

This compound exerts its cytotoxic effects through a novel mechanism targeting the cancer-protective protein, dermcidin (DCD).[1][2] Upon cellular entry, this compound initially localizes to the endoplasmic reticulum.[2][3] This is followed by a transition to autophagosomes, initiating a cell death process marked by the activation of autophagocytosis.[1] Ultimately, this process culminates in a caspase-9-dependent apoptotic pathway. The interaction with dermcidin is a key event, as the levels of this protein appear to correlate with the sensitivity of cancer cells to this compound.

Quantitative Data: Cytotoxicity of this compound and Analogues

The cytotoxic activity of this compound (SQ1) and its synthetic analogues has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a particular selectivity towards melanoma cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound (SQ1) | SK-MEL-19 | Melanoma | 0.06 | |

| Malme-3M | Melanoma | 0.06 | ||

| SK-MEL-28 | Melanoma | 0.3-0.6 | ||

| SK-MEL-147 | Melanoma | 0.89-1.79 | ||

| MM200 | Melanoma | 1.4 | ||

| HCT-116 | Colorectal Carcinoma | 1.0 | ||

| PC-3M | Prostate Carcinoma | >10 | ||

| MCF7 | Breast Adenocarcinoma | 3.3 | ||

| Analogue SQ2 | SK-MEL-28 | Melanoma | 0.05-0.1 | |

| SK-MEL-147 | Melanoma | 0.63-1.26 | ||

| HCT-116 | Colorectal Carcinoma | 0.15-1.9 | ||

| MCF7 | Breast Adenocarcinoma | 0.15-1.9 |

Signaling Pathways

The proposed signaling cascade initiated by this compound is a multi-step process that bridges autophagy and apoptosis.

Figure 1. Proposed signaling pathway of this compound-induced cell death.

Experimental Protocols

Assessment of Autophagy: LC3 Conversion by Western Blot

This protocol is fundamental for monitoring the induction of autophagy through the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated, lipidated form (LC3-II).

Workflow:

Figure 2. Workflow for LC3 conversion analysis by Western blot.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HCT-116, Malme-3M) at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3B) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin) is often used to represent the extent of autophagy induction.

-

Assessment of Apoptosis: Caspase Activity Assay

This protocol measures the activity of key executioner caspases, such as caspase-3 and -7, to confirm the induction of apoptosis.

Workflow:

References

- 1. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aurorabiolabs.com [aurorabiolabs.com]

No Evidence of Serinicoccus-Derived Metabolites with Anti-Cancer Activity in Current Scientific Literature

A comprehensive review of publicly available scientific data reveals a significant gap in the research concerning anti-cancer metabolites derived from the bacterial genus Serinicoccus. Despite extensive searches for primary research articles, reviews, and bioactivity databases, no specific compounds from Serinicoccus have been identified and characterized for their anti-cancer properties.

The genus Serinicoccus, belonging to the family Ornithinimicrobiaceae within the phylum Actinomycetota, is a relatively less studied group of bacteria. While the phylum Actinomycetota is renowned as a prolific source of diverse bioactive natural products, including a vast number of clinically approved anti-cancer drugs, the specific genus Serinicoccus does not appear to have been a focus of anti-cancer drug discovery efforts to date.

Initial searches for "Serinicoccus-derived metabolites with anti-cancer activity" and broader queries including "Serinicoccus bioactivity" did not yield any relevant results. Further investigation into the broader taxonomic families of Intrasporangiaceae and Ornithinimicrobiaceae for anti-cancer compounds also failed to produce specific information linked to Serinicoccus. One publication noted that some species of Serinicoccus are capable of producing phenazines, a class of nitrogen-containing heterocyclic compounds. While some phenazines from other microbial sources have been investigated for various biological activities, there is no literature specifically linking Serinicoccus-derived phenazines to anti-cancer effects.

Consequently, the core requirements of the user's request for an in-depth technical guide—including quantitative data on anti-cancer activity, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled. The creation of such a document would be purely speculative and without a factual basis in the current scientific landscape.

It is important for the research and drug development community to be aware of this knowledge gap. The genus Serinicoccus, given its phylogenetic placement within a productive phylum, may represent an untapped resource for novel bioactive compounds. Future bioprospecting and natural product discovery efforts focusing on this genus could potentially unveil metabolites with therapeutic potential, including for oncology.

For researchers, scientists, and drug development professionals interested in microbial-derived anti-cancer agents, it is recommended to focus on more extensively studied genera of Actinomycetota, such as Streptomyces, Micromonospora, or Nocardia, for which a wealth of data on anti-cancer metabolites, their mechanisms of action, and associated experimental methodologies is available.

Should new research on the anti-cancer potential of Serinicoccus-derived metabolites be published, a technical guide as requested could then be compiled. Until such time, the topic remains an open area for future scientific exploration.

Seriniquinone: A Technical Guide to Early Research on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seriniquinone is a marine-derived natural product that has emerged as a promising candidate in the landscape of targeted cancer therapy.[1][2] Isolated from a rare marine bacterium of the genus Serinicoccus, this naphthoquinone derivative has demonstrated potent and selective cytotoxic activity against melanoma cell lines.[2][3] Early research has illuminated a unique mechanism of action, distinguishing this compound from conventional chemotherapeutic agents and highlighting its potential to address unmet needs in oncology, particularly in the treatment of malignant melanoma.[1]

This technical guide provides an in-depth overview of the foundational preclinical research on this compound. It consolidates key quantitative data, details essential experimental protocols for its evaluation, and visualizes its proposed mechanism of action and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into this novel therapeutic agent.

Data Presentation: In Vitro Cytotoxicity

The anti-proliferative activity of this compound and its synthetic analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the tables below. These data underscore the potent and selective anti-melanoma activity of this compound.

Table 1: IC50 Values of this compound (SQ1) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| SK-MEL-19 | Melanoma | 0.06 |

| Malme-3M | Melanoma | 0.06 |

| SK-MEL-28 | Melanoma | 0.3 (at 24h) |

| SK-MEL-147 | Melanoma | 0.89 (at 24h) |

| MM200 | Melanoma | 1.4 |

| HCT-116 | Colorectal Carcinoma | 1.0 |

| MCF7 | Breast Adenocarcinoma | 3.3 |

Table 2: IC50 Values of this compound Analogues in Melanoma Cell Lines

| Compound | SK-MEL-28 IC50 (µM) | SK-MEL-147 IC50 (µM) | Malme-3M IC50 (nM) |

| This compound (SQ1) | 0.3 (at 24h) | 0.89 (at 24h) | 60 |

| Analogue SQ2 | 0.05 (at 24h) | 0.63 (at 24h) | - |

| O-allyl derivative | - | - | 60 |

| N-butylcarbamate derivative | - | - | 60 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research of this compound's therapeutic potential.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and its analogues on cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound or its analogues dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-treated cells (negative control) and untreated cells. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL. Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)